molecular formula C17H13N3O2S2 B2851587 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421514-68-2

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2851587
CAS No.: 1421514-68-2
M. Wt: 355.43
InChI Key: INPSBAKDQNMUAP-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the furan and thiophene substituents through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole core can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the nitro groups in the benzo[c][1,2,5]thiadiazole core will produce the corresponding amines.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The furan and thiophene rings may facilitate binding to hydrophobic pockets, while the benzo[c][1,2,5]thiadiazole core may participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which may influence its reactivity and binding properties. This compound’s distinct structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-17(13-3-4-15-16(8-13)19-24-18-15)20(9-12-5-6-22-11-12)10-14-2-1-7-23-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSBAKDQNMUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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